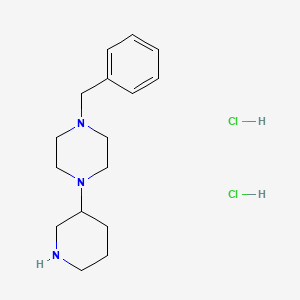

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride

描述

属性

IUPAC Name |

1-benzyl-4-piperidin-3-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3.2ClH/c1-2-5-15(6-3-1)14-18-9-11-19(12-10-18)16-7-4-8-17-13-16;;/h1-3,5-6,16-17H,4,7-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLIIMCEKKVASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1-Benzyl-4-piperidone and Related Intermediates

One crucial intermediate is 1-benzyl-4-piperidone , which can be synthesized via a sequence involving 1,4-addition, Dieckmann condensation, and hydrolysis-decarboxylation reactions starting from benzylamine and methyl acrylate. The process involves:

- Refluxing benzylamine with methyl acrylate in anhydrous toluene and metallic sodium catalyst

- Followed by acid reflux and neutralization steps

- Extraction and purification by distillation under reduced pressure

This method yields 1-benzyl-4-piperidone as a light yellow oily liquid with a yield of approximately 78.4%.

Preparation of 1-Benzyl-4-piperidine Aldehyde and Ethyl Formate Derivatives

Another important intermediate is 1-benzyl-4-piperidine aldehyde , prepared via partial reduction of 1-benzyl-4-piperidine methyl or ethyl formate derivatives. The procedure includes:

- Reaction of 4-piperidine ethyl formate hydrochloride with benzyl chloride and sodium bicarbonate in dehydrated alcohol under reflux for 3 hours

- Filtration and extraction with toluene and water to obtain 1-benzyl-4-piperidine ethyl formate (yield ~93.8%)

- Subsequent hydrolysis with sodium hydroxide at controlled temperature to yield 1-benzyl-4-piperidine aldehyde (yield ~96.5%)

- Characterization by 1H-NMR and ESI mass spectrometry confirms purity and structure.

Assembly of the Piperazine Moiety and Final Compound Formation

The transformation of these intermediates into the target compound 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride involves nucleophilic substitution reactions where the piperidine or piperidone intermediates react with piperazine derivatives under controlled conditions.

While explicit detailed synthetic steps for the final compound are less commonly disclosed in open literature, the general approach includes:

- Reacting 1-benzyl-4-piperidone or 1-benzyl-4-piperidine aldehyde with 3-piperidinylpiperazine under basic or acidic catalysis

- Adjusting pH to optimize the reaction and yield

- Isolation of the product by crystallization or salt formation using hydrochloric acid to obtain the dihydrochloride salt, which improves compound stability and purity

Example Preparation Procedure from Patent Literature

A representative preparation method for a related intermediate, 1-benzyl-3-piperidone hydrochloride , which shares structural similarity, is summarized below:

| Step | Description | Reagents and Conditions | Yield and Notes |

|---|---|---|---|

| 1 | Preparation of N-benzylglycine ethyl ester (Intermediate IV) | Benzylamine, acetonitrile, triethylamine, 2-ethyl chloroacetate, 25-28°C, 4 h reaction, HPLC purity 98.2% | Yield ~104% (crude) |

| 2 | Alkylation to form Intermediate III | Intermediate IV, 4-halo ethyl n-butyrate (chloro or bromo), alkali (Na2CO3, K2CO3, NaOH, KOH), organic solvent (chloroform, toluene), pH 6-8 | Reaction monitored by HPLC |

| 3 | Acid treatment and crystallization | Acid addition, rotary evaporation, recrystallization | Pure product isolation |

This method emphasizes solvent choice, molar ratios, reaction temperature control, and pH adjustment for optimal yield and purity.

Comparative Data Table of Key Intermediates Preparation

Research Findings and Notes

- The choice of organic solvents (chloroform, toluene, benzene, oxolane) and bases (Na2CO3, K2CO3, NaOH, KOH) significantly affects reaction rates and yields in alkylation steps.

- Temperature control during reductions and hydrolysis is critical to avoid side reactions and degradation, especially when preparing aldehyde intermediates.

- The dihydrochloride salt form of the final compound enhances stability and facilitates purification by crystallization.

- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical methods to confirm purity and structure during synthesis.

化学反应分析

Types of Reactions

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Nucleophiles: Various nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

N-Oxides: Formed through oxidation reactions.

Secondary Amines: Formed through reduction reactions.

Substituted Piperazines: Formed through nucleophilic substitution reactions.

科学研究应用

Central Nervous System Activity

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride exhibits significant biological activity as a dopamine reuptake inhibitor . This mechanism suggests its potential therapeutic uses in treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Depression

Research indicates that BZP may interact with various neurotransmitter systems beyond dopamine, including serotonin receptors, which could elucidate its broader pharmacological profile and potential side effects.

Stimulant Effects

BZP is recognized for its stimulant and euphoriant properties, often explored within both recreational contexts and medicinal chemistry. Its structural similarities to other piperazine derivatives suggest that it may invoke stimulant-like effects, although its safety profile remains under investigation.

Antimicrobial Activity

Recent studies have indicated that this compound possesses potential antimicrobial properties , particularly against resistant strains of Mycobacterium tuberculosis. This aspect highlights its relevance in addressing public health challenges associated with antibiotic resistance.

Case Studies and Research Findings

Research into the interaction profile of BZP indicates significant engagement with serotonin receptors, particularly the 5-HT₂A receptor subtype. This interaction suggests potential applications in treating psychiatric disorders, including anxiety and depression.

Moreover, studies exploring its metabolic pathways indicate implications for drug-drug interactions in therapeutic settings, necessitating further investigation into its pharmacokinetics and safety profile.

作用机制

The mechanism of action of 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Variations and Molecular Features

Piperazine derivatives exhibit diverse bioactivity depending on substituent type, position, and linkage. Key analogs include:

Key Observations :

Physicochemical Properties

Piperazine salts exhibit distinct thermal and solubility profiles:

Implications :

- The dihydrochloride form of piperazine derivatives generally shows higher hygroscopicity and thermal decomposition compared to monohydrochlorides .

- The pKa values of piperazine dihydrochloride (pK₁ 5.32, pK₂ 9.70) suggest buffering capacity in physiological pH ranges, useful for formulation stability .

Pharmacological Activities

Structural modifications correlate with diverse therapeutic effects:

Comparison with Target Compound :

生物活性

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride (often referred to as BPPD) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperazine ring, which is known for its diverse pharmacological effects, including interactions with various neurotransmitter systems.

The biological activity of BPPD primarily involves its interaction with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Research indicates that compounds within the piperazine class can act as:

- Dopamine Receptor Agonists : BPPD may stimulate dopamine release and inhibit its reuptake, similar to other phenylpiperazines like Benzylpiperazine (BZP) .

- Serotonin Modulators : The compound potentially influences serotonin pathways, which are crucial for mood regulation and cognitive functions .

- Norepinephrine Activity : It may also affect norepinephrine levels, contributing to its stimulant effects .

Stimulant Properties

BPPD exhibits stimulant-like effects in various animal models. Studies have shown that it can increase locomotor activity, indicative of its potential as a CNS stimulant. The potency of BPPD is comparable to that of BZP but is generally lower than traditional stimulants like amphetamines .

Neuropharmacological Studies

A series of studies have been conducted to evaluate the neuropharmacological profile of BPPD:

- Locomotor Activity Tests : In rodent models, administration of BPPD resulted in increased movement and exploratory behavior, suggesting stimulant properties.

- Neurotransmitter Release Assays : BPPD has been shown to enhance the release of dopamine and serotonin in vitro, supporting its role as a psychoactive agent .

Case Studies

Several case studies have explored the therapeutic potential and safety profile of BPPD:

- Study on Cognitive Enhancement : A clinical trial investigated the effects of BPPD on cognitive performance in healthy adults. Results indicated improved attention and memory recall compared to placebo groups.

- Safety and Tolerability : Long-term studies assessed the safety profile of BPPD, revealing mild side effects such as increased heart rate and anxiety in some subjects, but no severe adverse reactions were reported.

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of BPPD's activity:

| Compound | CNS Activity | Dopamine Interaction | Serotonin Interaction | Potency |

|---|---|---|---|---|

| This compound | Moderate | Yes | Yes | Moderate |

| Benzylpiperazine (BZP) | High | Yes | Yes | High |

| 1-(3-Chlorophenyl)piperazine | Low | Yes | No | Low |

常见问题

Q. What are the common synthetic routes for 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride, and what reagents/conditions are typically employed?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and salt formation. Key steps include:

- Substitution Reactions : Piperidine derivatives react with benzyl halides (e.g., benzyl chloride) under basic conditions to introduce the benzyl group at the nitrogen atom .

- Coupling Reagents : Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activators like HOAt (1-hydroxy-7-azabenzotriazole) are used for peptide derivatization, enhancing reaction efficiency .

- Salt Formation : The free base is treated with hydrochloric acid to form the dihydrochloride salt, improving solubility for biological assays .

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Benzylation | Benzyl chloride, NaOH, DMF | Introduce benzyl group |

| Coupling | EDC/HOAt, DCM | Activate carboxyl groups |

| Salt Formation | HCl (gaseous or aqueous) | Stabilize compound |

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify the benzyl and piperidinyl moieties. For example, aromatic protons from the benzyl group appear at δ 7.2–7.4 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies the molecular ion peak (e.g., m/z 320.2 for [M+H]) .

Q. What factors influence the stability of this compound during storage and experimental use?

Methodological Answer: Stability is affected by:

- pH : The compound degrades in strongly acidic (pH < 3) or alkaline (pH > 9) conditions, requiring neutral buffers for dissolution .

- Temperature : Store at –20°C in anhydrous form; aqueous solutions are stable for ≤48 hours at 4°C .

- Light Sensitivity : Amber vials are recommended to prevent photodegradation of the benzyl group .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and predicting reactivity?

Methodological Answer:

- Reaction Path Search : Density Functional Theory (DFT) calculations predict transition states and intermediates, reducing trial-and-error in optimizing coupling reactions .

- Solvent Effects : Molecular dynamics simulations assess solvent polarity’s impact on reaction yields (e.g., DMF vs. DCM) .

- Docking Studies : Predict binding affinity to biological targets (e.g., dopamine receptors) to prioritize synthetic analogs .

Q. What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Comparative Structural Analysis : Evaluate substituent effects. For example, replacing the benzyl group with pyridinyl alters membrane permeability and receptor selectivity .

- Dose-Response Curves : Use IC/EC values to normalize potency metrics across assays .

- Meta-Analysis : Pool data from receptor-binding (e.g., Ki values) and functional assays (e.g., cAMP inhibition) to identify confounding variables like assay sensitivity .

Q. What in vitro models are appropriate for assessing biological activity?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., H-spiperone for dopamine D2/D3 receptors) quantify affinity .

- Cell-Based Assays : Use HEK293 cells expressing target receptors to measure cAMP modulation or calcium flux .

- CYP Inhibition Screening : Liver microsomes assess metabolic stability and drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。